molecular formula C42H69N7O8RuS2-2 B12345236 CID 156591907

CID 156591907

Cat. No.: B12345236
M. Wt: 965.2 g/mol
InChI Key: PJJMYPRXTPILEG-UHFFFAOYSA-K
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Description

The compound with the identifier “CID 156591907” is a chemical entity registered in the PubChem database

Preparation Methods

The synthetic routes and reaction conditions for the preparation of this compound involve several steps. The preparation methods can include:

    Photocatalytic Reduction: Utilizing a photocatalyst under illumination conditions to carry out the reduction reaction.

    Industrial Production: The industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include acids, bases, and catalysts. .

Scientific Research Applications

The compound “CID 156591907” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, “CID 156591907” exhibits unique properties that make it distinct. Similar compounds include those with similar chemical structures or functional groups. The uniqueness of “this compound” lies in its specific chemical properties and the range of applications it can be used for .

Properties

Molecular Formula

C42H69N7O8RuS2-2

Molecular Weight

965.2 g/mol

InChI

InChI=1S/C16H36N.2C12H18N2O4.2CNS.Ru/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h5-16H2,1-4H3;2*7-10H,1-6H2,(H,15,16)(H,17,18);;;/q+1;2*-2;2*-1;+6/p-3

InChI Key

PJJMYPRXTPILEG-UHFFFAOYSA-K

Canonical SMILES

[H+].CCCC[N+](CCCC)(CCCC)CCCC.C1C[N-]C(CC1C(=O)[O-])C2CC(CC[N-]2)C(=O)[O-].C1C[N-]C(CC1C(=O)[O-])C2CC(CC[N-]2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+6]

Origin of Product

United States

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